molecular formula C11H8BrNO B13968408 4-(5-Bromopyridin-3-yl)phenol

4-(5-Bromopyridin-3-yl)phenol

Cat. No.: B13968408
M. Wt: 250.09 g/mol
InChI Key: YXNJSEFNCCQFLZ-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-3-yl)phenol is an organic compound that features a bromine-substituted pyridine ring attached to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-3-yl)phenol typically involves the bromination of 3-pyridinol followed by a coupling reaction with a phenol derivative. One common method includes the use of acetophenone and 5-bromo-3-pyridincarboxyaldehyde in ethanol, with potassium hydroxide as a base at low temperatures . The reaction proceeds through a condensation mechanism, yielding the desired product in good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-3-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation: Major products are quinone derivatives.

    Coupling: Biaryl compounds are the primary products of Suzuki-Miyaura coupling reactions.

Scientific Research Applications

4-(5-Bromopyridin-3-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenol group play crucial roles in binding to these targets, modulating their activity. For example, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloropyridin-3-yl)phenol
  • 4-(5-Fluoropyridin-3-yl)phenol
  • 4-(5-Iodopyridin-3-yl)phenol

Uniqueness

4-(5-Bromopyridin-3-yl)phenol is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets .

Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

4-(5-bromopyridin-3-yl)phenol

InChI

InChI=1S/C11H8BrNO/c12-10-5-9(6-13-7-10)8-1-3-11(14)4-2-8/h1-7,14H

InChI Key

YXNJSEFNCCQFLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)Br)O

Origin of Product

United States

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